N-phenyl-3,4,5,6-tetrahydro-2H-azepin-7-amine
Beschreibung
N-PHENYL-4,5,6,7-TETRAHYDRO-3H-AZEPIN-2-AMINE is a heterocyclic compound that features a seven-membered ring with nitrogen and phenyl substituents
Eigenschaften
Molekularformel |
C12H16N2 |
|---|---|
Molekulargewicht |
188.27 g/mol |
IUPAC-Name |
N-phenyl-3,4,5,6-tetrahydro-2H-azepin-7-amine |
InChI |
InChI=1S/C12H16N2/c1-3-7-11(8-4-1)14-12-9-5-2-6-10-13-12/h1,3-4,7-8H,2,5-6,9-10H2,(H,13,14) |
InChI-Schlüssel |
ILQXDAKQIIOZDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=NCC1)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-PHENYL-4,5,6,7-TETRAHYDRO-3H-AZEPIN-2-AMINE typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the intermediate hydrazone, which then undergoes cyclization to yield the desired azepine derivative .
Industrial Production Methods
Industrial production methods for N-PHENYL-4,5,6,7-TETRAHYDRO-3H-AZEPIN-2-AMINE often involve large-scale batch reactions using similar synthetic routes as described above. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-PHENYL-4,5,6,7-TETRAHYDRO-3H-AZEPIN-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce fully saturated azepine derivatives .
Wissenschaftliche Forschungsanwendungen
N-PHENYL-4,5,6,7-TETRAHYDRO-3H-AZEPIN-2-AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-PHENYL-4,5,6,7-TETRAHYDRO-3H-AZEPIN-2-AMINE involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other azepine derivatives such as 2-phenyl-4,5,6,7-tetrahydro-1H-indoles and 4,5,6,7-tetrahydroindol-4-ones .
Uniqueness
N-PHENYL-4,5,6,7-TETRAHYDRO-3H-AZEPIN-2-AMINE is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
